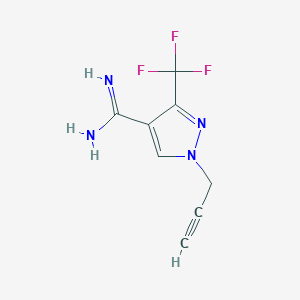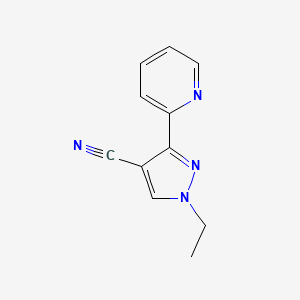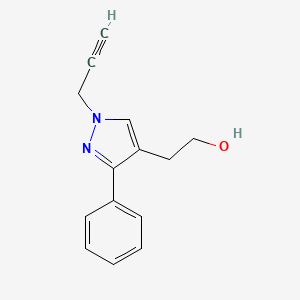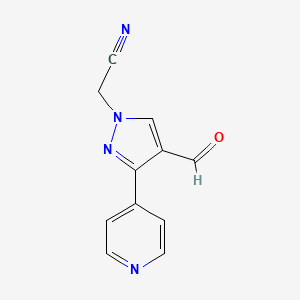
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Descripción general
Descripción
2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as 2-CNCPTP, is a novel small molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 2-CNCPTP was first synthesized in 2015 by a group of researchers at the University of California, San Francisco. Since then, research into the molecule has continued to expand and its potential applications have become increasingly understood.
Aplicaciones Científicas De Investigación
Phenylcyanamidoruthenium Scorpionate Complexes
- Research has been conducted on a series of ruthenium complexes, where the ligands included various phenylcyanamide derivatives. These complexes were characterized, and their optical spectra were obtained through spectroelectrochemistry measurements, which revealed insights into the electronic structures of these complexes (Harb et al., 2013).
Laboratory-Scale Membrane Reactor for Anhydrous Diazomethane
- A semibatch apparatus for the in situ on-demand generation of anhydrous solutions of diazomethane was developed. This process involved the methylation of carboxylic acids and the synthesis of α-chloro ketones and pyrazoles, which are relevant to the structure of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (Dallinger et al., 2016).
Synthesis and Evaluation of Novel Pyrazole, Isoxazole, Benzoxazepine Derivatives
- A study synthesized and evaluated the antimicrobial and anti-inflammatory activities of a series of new pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are structurally related to the compound (Kendre et al., 2015).
Direct N-cyclopropylation of Cyclic Amides and Azoles
- The development of a method for N-cyclopropylating azoles and amides was reported. This method, employing a cyclopropylbismuth reagent, is particularly relevant due to the cyclopropyl group present in 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (Gagnon et al., 2007).
Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis
- Cyanoacetylhydrazine was used in the synthesis of pyrazole derivatives with anti-tumor activities. This is relevant due to the potential pharmacological properties and structural similarities with the compound (Mohareb et al., 2012).
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWBBFJERFMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)
![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)





![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)
